Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate
Description
Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate is a tricyclic heterocyclic compound featuring fused pyrazole, pyridine, and pyrimidine rings. Its structure includes a hexahydro backbone, a ketone group at position 9, and a methyl ester substituent at position 2. This compound is synthesized via modified Biginelli-type multicomponent reactions, typically involving 5-aminopyrazole derivatives, aldehydes, and active 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF . The reaction proceeds through cyclocondensation to form the pyrazolo-pyrido-pyrimidine core, with yields optimized to ~60% under equimolar reagent ratios and short heating durations (~20 minutes) .
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
methyl 8-oxo-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-4-carboxylate |
InChI |
InChI=1S/C11H12N4O3/c1-18-11(17)7-5-13-15-9(7)14-8-2-3-12-4-6(8)10(15)16/h5,12-13H,2-4H2,1H3 |
InChI Key |
JPKIZCPCSJUPET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNN2C1=NC3=C(C2=O)CNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and pathways involved in disease progression. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-pyrido-pyrimidine derivatives, which exhibit structural and synthetic similarities but differ in substituents, ring saturation, and functional groups. Below is a detailed comparison with key analogs:
Key Differences and Trends
Functional Groups: The target compound’s methyl ester group at C-3 contrasts with carbonitriles (e.g., 2-aryl-8-oxo-hexahydropyrazoloquinazoline) or carboxamides (e.g., N-(4-methoxyphenyl) derivative) in analogs. These substituents influence solubility and reactivity . Ketone placement (C-9 vs.
Synthetic Routes: Biginelli-Type Reactions: Dominant for hexahydropyrazolo-pyrido-pyrimidines, yielding 32–80% under catalyst-free or acid-promoted conditions. Acid catalysis (e.g., HCl) often shifts selectivity toward pyrazolo[1,5-a]pyrimidinones as byproducts . Substitution Reactions: Chloropyrido[4,3-d]pyrimidine intermediates (e.g., from POCl3) react with amines or hydrazines to form imidazo or morpholino derivatives, offering modularity but lower yields .
Ring Systems: Fusion of pyrano or thiazine rings (e.g., ethyl 9-oxo-pyrano derivatives) introduces additional steric constraints compared to simpler pyrido-pyrimidine cores .
Yield Optimization: Catalyst-free protocols in DMF maximize yields (up to 60%) for the target compound, whereas reactions in ethanol or with acid catalysts yield competing products (e.g., pyrazolo[1,5-a]pyrimidinones) .
Biological Activity
Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 1708370-44-8
- LogP : 3.9217
- Polar Surface Area : 62.818 Ų
Preliminary studies indicate that this compound exhibits its biological activity primarily through the inhibition of key kinases involved in cell proliferation and survival pathways. Notably:
- CDK2 Inhibition : The compound has shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), with an IC50 value as low as 0.09 µM in some derivatives .
- TRKA Inhibition : It also demonstrates significant inhibition of tropomyosin receptor kinase A (TRKA), which is crucial for neurotrophic signaling and cancer cell survival .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects against a variety of cancer cell lines. Key findings include:
- Growth Inhibition : In studies conducted by the National Cancer Institute (NCI), methyl 9-oxo derivatives exhibited growth inhibition percentages (GI%) across multiple cancer types:
Structure-Activity Relationship (SAR)
The biological activity of methyl 9-oxo derivatives can be attributed to their structural features. Variations in substituents at specific positions on the pyrazolo ring significantly influence their potency:
| Compound | Position | Substituent | IC50 CDK2 (µM) | IC50 TRKA (µM) |
|---|---|---|---|---|
| 6t | 3 | COOEt | 0.09 ± 0.01 | 0.45 ± 0.02 |
| 6n | 3 | Cyano | 0.78 ± 0.01 | 0.98 ± 0.02 |
| Ribociclib | N/A | N/A | 0.07 ± 0.01 | N/A |
This table illustrates how modifications can enhance or reduce the inhibitory effects on CDK2 and TRKA .
Case Studies and Research Findings
- In Vitro Studies : Various derivatives of methyl 9-oxo compounds have been synthesized and tested for their dual inhibition potential against CDK2 and TRKA kinases.
- Molecular Docking Simulations : These studies revealed that the binding modes of these compounds closely resemble those of known inhibitors, suggesting a similar mechanism of action .
- Clinical Relevance : Given their potent anticancer activity and ability to inhibit critical signaling pathways in cancer cells, these compounds are being considered for further development as novel anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
